1-(2-Imidazol-1-ylethyl)benzimidazole
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Overview
Description
1-(2-Imidazol-1-ylethyl)benzimidazole is a heterocyclic compound that combines the structural features of both imidazole and benzimidazole rings. These rings are known for their significant roles in medicinal chemistry due to their broad range of biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Imidazol-1-ylethyl)benzimidazole typically involves the condensation of 2-(1H-imidazol-1-yl)ethylamine with o-phenylenediamine under acidic conditions. This reaction forms the benzimidazole ring fused with the imidazole moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Imidazol-1-ylethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or benzimidazole rings.
Substitution: Alkylated or acylated derivatives depending on the substituents introduced.
Scientific Research Applications
1-(2-Imidazol-1-ylethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Imidazol-1-ylethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Imidazole: Widely used in pharmaceuticals for its antifungal and antibacterial activities.
2-Phenylbenzimidazole: Exhibits similar biological activities but with different potency and selectivity profiles.
Uniqueness
1-(2-Imidazol-1-ylethyl)benzimidazole is unique due to its combined structural features of both imidazole and benzimidazole rings, which may confer enhanced biological activity and selectivity compared to its individual components. This dual functionality makes it a valuable compound for drug development and other scientific research applications.
Properties
CAS No. |
144189-88-8 |
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Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C12H12N4/c1-2-4-12-11(3-1)14-10-16(12)8-7-15-6-5-13-9-15/h1-6,9-10H,7-8H2 |
InChI Key |
SQHLVTLZGNYQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN3C=CN=C3 |
Origin of Product |
United States |
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